molecular formula C11H10N2O3 B3351104 Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate CAS No. 33350-84-4

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

Cat. No.: B3351104
CAS No.: 33350-84-4
M. Wt: 218.21 g/mol
InChI Key: JHBSHCXBAZNMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate is a quinoxaline derivative featuring a conjugated ylidene group (C=O) and an ester moiety. Its structure comprises a bicyclic 1,4-dihydroquinoxaline core with a methyl acetate substituent at the 2-position. This compound belongs to a class of heterocycles known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ylidene group enhances conjugation, influencing reactivity in organic transformations such as cycloadditions and Michael additions .

Properties

IUPAC Name

methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-9-11(15)13-8-5-3-2-4-7(8)12-9/h2-6,12H,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBSHCXBAZNMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425030
Record name methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33350-84-4
Record name methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate typically involves the reaction between o-phenylenediamine and dialkyl acetylenedicarboxylates. This reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the compound into its reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).

    Reduction: Common reducing agents include sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce dihydroquinoxaline derivatives .

Scientific Research Applications

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.

    Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in core heterocycles, saturation, and substituents (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Degree of Saturation
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate Quinoxaline Ester, ylidene (C=O) Partially unsaturated (1,4-dihydro)
Ethyl (2E)-(1-methyl-2-oxoindolin-3-ylidene)acetate Oxindole Ester, ylidene (C=O) Partially unsaturated (3-ylidene)
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate Quinoxaline Ester, amide Fully saturated (tetrahydro)
4-Chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide Thiadiazole Amide, oxo (C=O) Fully unsaturated
Key Observations:
  • Conjugation and Reactivity: The ylidene group in the target compound enables extended π-conjugation, enhancing its suitability for photochemical reactions (e.g., [2+2] cycloadditions) compared to saturated analogs like ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate .
  • Hydrogen Bonding: The ester group in this compound may participate in weaker intermolecular interactions compared to amide-containing derivatives, influencing solubility and crystal packing .

Physicochemical Properties

  • Crystal Packing: The ylidene group in the target compound likely promotes planarity, leading to distinct packing patterns compared to saturated analogs. For example, ethyl 2-(3-oxo-tetrahydroquinoxalin-2-yl)acetate forms N–H···O hydrogen bonds with bond angles of 115.7° (N1–C7–C8) and 112.8° (N1–C7–C8A) .
  • Solubility : The ester group may improve lipid solubility relative to amide derivatives, enhancing bioavailability .

Biological Activity

Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate is an organic compound within the quinoxaline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and features a unique quinoxaline structure that includes both a ketone and an ester functional group. This structural configuration is crucial for its biological interactions and pharmacological potential.

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.209 g/mol
CAS Number33350-84-4
LogP0.503

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably, studies show cytotoxic effects against various cancer cell lines, including:

  • Human Colorectal Cancer (HCT-116)
  • Breast Cancer (MCF-7)

The proposed mechanisms of action involve:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It disrupts cellular signaling pathways, leading to reduced growth rates in cancerous cells.
  • Oxidative Stress : The compound may increase oxidative stress within cells, further promoting apoptosis.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The quinoxaline ring facilitates binding to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt critical cellular processes, contributing to its anticancer effects.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    • A study assessed the cytotoxic effects of this compound on HCT-116 and MCF-7 cell lines.
    • Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating significant potency.
  • Mechanistic Insights :
    • Further investigations revealed that the compound activates caspase pathways involved in apoptosis and inhibits key signaling proteins associated with cell survival.
  • Comparative Analysis :
    • Similar compounds were analyzed to understand the unique properties of this compound:
    Compound NameUnique Features
    Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetateContains a tetrahydroquinoxaline ring; different bioactivity profile.
    Methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetateFeatures a thiazine moiety; distinct pharmacological properties.

Applications in Medicinal Chemistry

Due to its biological activity, this compound is being explored for various therapeutic applications:

  • Drug Development : Its structural features make it a valuable scaffold for designing novel drugs targeting different biological pathways.
  • Synthetic Chemistry : The compound serves as a precursor for synthesizing various derivatives with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted quinoxaline precursors with activated esters. Key steps include controlling reaction temperature (70–90°C) and using catalysts like acetic acid or Lewis acids to enhance yield. Intermediate characterization via 1H^1H-NMR and LC-MS is critical to monitor regioselectivity, particularly for avoiding byproducts from competing keto-enol tautomerization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL (for refinement) and SHELXT (for space-group determination) are widely used. For hydrogen-bonding networks, analyze bond angles (e.g., N–H···O ≈ 160–175°) and distances (2.6–3.0 Å) using Olex2 or Mercury. Contradictions in data (e.g., disordered regions) are resolved via iterative refinement with restraints on atomic displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and N–H vibrations (~3200 cm1^{-1}).
  • NMR : 13C^{13}C-NMR resolves the quinoxaline ring carbons (δ 110–160 ppm) and ester carbonyl (δ ~165 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns. Cross-validate with computational methods (e.g., Gaussian) to assign signals confidently .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what parameters are critical for QSAR studies?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and HOMO-LUMO gaps, which correlate with reactivity in biological systems. For QSAR, derive descriptors like logP (lipophilicity), polar surface area (PSA), and molecular volume. Validate models against experimental IC50_{50} data (e.g., anticancer assays). Software such as Schrödinger Suite or AutoDock Vina aids in docking studies to identify binding modes with target proteins .

Q. How do hydrogen-bonding networks influence the compound’s stability and solubility?

  • Methodological Answer : Crystal packing analysis via PLATON or CrystalExplorer reveals intermolecular interactions. For example, N–H···O bonds (2.8 Å) form infinite chains, enhancing thermal stability but reducing aqueous solubility. Solubility can be modulated by introducing hydrophilic substituents (e.g., –OH or –SO3_3H) at non-critical positions. MD simulations (AMBER or GROMACS) predict solvation dynamics in different solvents .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer : For disordered regions, apply occupancy refinement and geometric restraints (e.g., SIMU/DELU in SHELXL). Twinned data require twin law identification (e.g., using CELL_NOW) and refinement with TWIN/BASF commands. Validate with Rint_{\text{int}} values (< 0.05) and Fo/Fc difference maps. For severe cases, reprocess raw data with alternative scaling algorithms (e.g., SADABS vs. TWINABS) .

Q. How can enantiomeric purity be assessed for derivatives of this compound?

  • Methodological Answer : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10). Confirm enantiomer separation via CD spectroscopy (Cotton effects at 250–300 nm). For absolute configuration, employ anomalous scattering in SC-XRD (Flack parameter < 0.1) or Bijvoet differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate
Reactant of Route 2
Methyl 2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.